molecular formula C9H7O5D3 B196586 4-Hydroxy-3-(methoxy-d3)-mandelic Acid CAS No. 74495-70-8

4-Hydroxy-3-(methoxy-d3)-mandelic Acid

Cat. No. B196586
Key on ui cas rn: 74495-70-8
M. Wt: 201.19 g/mol
InChI Key: CGQCWMIAEPEHNQ-FIBGUPNXSA-N
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Patent
US05266720

Procedure details

The resulting compound was deprotected, by treatment with 1M sodium hydroxide (500 microlitre) for 30 minutes at room temperature in the dark. The reaction mixture was taken to pH 3 with 2M hydrochloric acid (200 microlitre) and the 1M citric acid (1.5 ml). Volatiles were removed in vacuo, the residue taken up in methanol, and inorganics filtered to leave a clear yellow solution. This was subjected to TLC (eluent dichloromethane-methanol-acetic acid 75:25:1) to give the product as one major band Rf 0.10, which was eluted with methanol and stored at -20° C. in the dark.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
dichloromethane methanol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl.[C:4]([OH:16])(=[O:15])[CH2:5][C:6]([CH2:11][C:12]([OH:14])=O)([C:8](O)=O)O.ClCCl.[CH3:20]O.[C:22]([OH:25])(=O)[CH3:23]>>[CH3:20][O:14][C:12]1[CH:11]=[C:6]([CH:5]([OH:1])[C:4]([OH:16])=[O:15])[CH:8]=[CH:23][C:22]=1[OH:25] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
dichloromethane methanol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
FILTRATION
Type
FILTRATION
Details
inorganics filtered
CUSTOM
Type
CUSTOM
Details
to leave a clear yellow solution
CUSTOM
Type
CUSTOM
Details
to give the product as one major band Rf 0.10, which
WASH
Type
WASH
Details
was eluted with methanol
CUSTOM
Type
CUSTOM
Details
stored at -20° C. in the dark

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)C(C(=O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05266720

Procedure details

The resulting compound was deprotected, by treatment with 1M sodium hydroxide (500 microlitre) for 30 minutes at room temperature in the dark. The reaction mixture was taken to pH 3 with 2M hydrochloric acid (200 microlitre) and the 1M citric acid (1.5 ml). Volatiles were removed in vacuo, the residue taken up in methanol, and inorganics filtered to leave a clear yellow solution. This was subjected to TLC (eluent dichloromethane-methanol-acetic acid 75:25:1) to give the product as one major band Rf 0.10, which was eluted with methanol and stored at -20° C. in the dark.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
dichloromethane methanol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl.[C:4]([OH:16])(=[O:15])[CH2:5][C:6]([CH2:11][C:12]([OH:14])=O)([C:8](O)=O)O.ClCCl.[CH3:20]O.[C:22]([OH:25])(=O)[CH3:23]>>[CH3:20][O:14][C:12]1[CH:11]=[C:6]([CH:5]([OH:1])[C:4]([OH:16])=[O:15])[CH:8]=[CH:23][C:22]=1[OH:25] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
dichloromethane methanol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
FILTRATION
Type
FILTRATION
Details
inorganics filtered
CUSTOM
Type
CUSTOM
Details
to leave a clear yellow solution
CUSTOM
Type
CUSTOM
Details
to give the product as one major band Rf 0.10, which
WASH
Type
WASH
Details
was eluted with methanol
CUSTOM
Type
CUSTOM
Details
stored at -20° C. in the dark

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)C(C(=O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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